molecular formula C9H9NO4 B1266908 Methyl 3-methyl-4-nitrobenzoate CAS No. 24078-21-5

Methyl 3-methyl-4-nitrobenzoate

Cat. No. B1266908
CAS RN: 24078-21-5
M. Wt: 195.17 g/mol
InChI Key: IEFONJKJLZFGKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 3-methyl-4-nitrobenzoate and related compounds has been explored in various studies. For instance, researchers have developed practical synthesis methods for related compounds, emphasizing the importance of green chemistry principles and the efficiency of these synthetic routes. Such methodologies often involve the use of environmentally benign reagents and aim to minimize waste, highlighting the compound's relevance in sustainable chemistry practices (Gu, Yu, Zhang, & Xu, 2009).

Molecular Structure Analysis

The molecular structure of Methyl 3-methyl-4-nitrobenzoate is characterized by the presence of nitro and ester functional groups attached to a benzene ring. This structure confers unique electronic and steric properties, influencing its reactivity and interactions with other molecules. The understanding of its molecular structure is crucial for the development of synthetic strategies and the prediction of its behavior in various chemical contexts.

Chemical Reactions and Properties

Methyl 3-methyl-4-nitrobenzoate participates in various chemical reactions, reflective of its functional groups. The nitro group, in particular, is a versatile functional group that can undergo reduction, substitution, and addition reactions, making the compound a valuable reagent in organic synthesis. Studies have discussed the reactivity of nitro-functionalized analogues of certain compounds, indicating the potential for diverse chemical transformations (Sadowski & Kula, 2024).

Scientific Research Applications

Solubility and Thermodynamic Properties

Methyl 3-methyl-4-nitrobenzoate's solubility and thermodynamic properties have been extensively studied. Research shows that its solubility varies in different organic solvents and increases with temperature. The solubility data are crucial for understanding its behavior in various solvents and for optimizing the purification process of this compound. Such studies are beneficial for applications in fields like pharmaceuticals where solubility plays a key role in drug formulation and delivery (Wu et al., 2016). Additionally, Abraham model solute descriptors for this compound were calculated from solubility data, aiding in the prediction of its behavior in different solvents (Acree et al., 2017).

Synthesis and Chemical Characterization

The synthesis methods of Methyl 3-methyl-4-nitrobenzoate and related compounds have been investigated, with various studies focusing on improving yield and efficiency. These methods are significant for industrial-scale production of this compound for its various applications. For example, Cai and Shui (2005) studied the synthesis via catalytic oxidation, highlighting process optimization for higher yield (Cai & Shui, 2005). The structural characterization, including vibrational analysis and studies on molecular structure, are pivotal in understanding the compound's properties for application in materials science and chemistry (Prashanth et al., 2015).

properties

IUPAC Name

methyl 3-methyl-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFONJKJLZFGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946915
Record name Methyl 3-methyl-4-nitrobenzoate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-4-nitrobenzoate

CAS RN

24078-21-5
Record name Benzoic acid, 3-methyl-4-nitro-, methyl ester
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Record name 24078-21-5
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Record name Methyl 3-methyl-4-nitrobenzoate
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Record name Benzoic acid, 3-methyl-4-nitro-, methyl ester
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Synthesis routes and methods I

Procedure details

In a 5-liter three-necked round-bottomed flask equipped with a reflux condenser, overhead stirrer and gas inlet, was placed 300 g of 3-methyl-4-nitrobenzoic acid and 3 l of methanol. To the resulting well-stirred solution was bubbled in 20.8 g of hydrogen chloride and the resulting mixture was refluxed for 3 hours. The reaction mixture was cooled to room temperature and allowed to stand overnight. The expected methyl 3-methyl-4-nitrobenzoate precipitated as light yellow crystals, which were collected by suction filtration yielding after drying 259.3 g. This solid was used as such in the next step.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred suspension of 3-methyl-4-nitrobenzoic acid (100 g, 0.55 mole) in methanol (400 ml) was added thionyl chloride (36 g, 0.30 mole), over a period of 1 hour (the temperature of the reaction mixture rising to about 35°-40° C.). The mixture was heated to reflux for 1.5 hours, then cooled to 50°-55° C. and maintained at this temperature for 30 minutes prior to cooling to ambient temperature. Water (100 ml) was added over 30 minutes, with cooling applied to maintain the temperature at 20°-25° C. Filtration was followed by washing of the solid with water (2×100 ml), and drying at 40° C. under vacuum, to afford 103 g (95%) of methyl 3-methyl-4-nitrobenzoate as a yellow solid; m.p. 83°-85° C.; NMR (250 MHz, CDCl3), 2.62 (s, 3H, ArCH3), 3.98 (s, 3H, CO2CH3), 8.01 (m, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Methyl-4-nitrobenzoic acid (67 g, 0.37 mole) is added to a mixture of dimethylacetamide (300 ml), iodomethane (85 g, 1.0 mole) and anhydrous sodium bicarbonate (84 g, 1.0 mole). The mixture is stirred and heated at reflux for two hours. The mixture is cooled, and filtered and the solids are washed with methanol before being discarded. The filtrate and washings are evaporated to a residue which crystallizes. Recrystallization from diethyl ether gives pure methyl 3-methyl-4-nitrobenzoate, 65.1 g, m.p. 73°-75.5° C.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
PR Chaudhari, NB Bhise, GP Singh, V Bhat… - Journal of Chemical …, 2023 - Springer
… In a three-necked flask equipped with a magnetic stir bar, a condenser was charged with a solution of methyl 3-methyl-4-nitrobenzoate (10 g 51.2 mmol) in DMF (200 mL), pyrrolidine (…
Number of citations: 3 link.springer.com
TC Lima, AR Ferreira, DF Silva, EO Lima… - Natural product …, 2018 - Taylor & Francis
… as nitro or chlorine, contributes for the antifungal effect, compound 1 was compared to methyl 2-nitrocinnamate (10) and 4-chlorocinnamate (11), and methyl 3-methyl-4-nitrobenzoate (…
Number of citations: 64 www.tandfonline.com
DB Cosulich, DR Seeger, MJ Fahrenbach… - Journal of the …, 1953 - ACS Publications
A series of pteroylglutamic acid derivatives hasbeen synthesized with halogen and methyl substituents in the benzene ring moiety. The nitration of pteroylglutamic acid and 4-…
Number of citations: 18 pubs.acs.org
BG Choi, OY Kim, BH Chung, WJ Cho… - Archives of pharmacal …, 1998 - Springer
Several aniline mustard analogues were obtained by introducingN,N-bis(2-chloroethyl)amino moiety to phenyl ring of A10 analogues in order to increase reactivity of A10 analogs and …
Number of citations: 6 link.springer.com
Y Perez-Castillo, TC Lima, AR Ferreira… - BioMed Research …, 2020 - hindawi.com
Over the last decade, there has been a dramatic increase in the prevalence and gravity of systemic fungal diseases. This study aimed therefore at evaluating the antifungal potential of …
Number of citations: 26 www.hindawi.com
Y Lamotte, N Faucher, J Sançon, O Pineau… - Bioorganic & Medicinal …, 2014 - Elsevier
… Methyl-4-methyl-3-nitrobenzoate 4a and methyl-3-methyl-4-nitrobenzoate 4b were submitted to Batcho–Leimgruber conditions, then sequentially acylated and alkylated to give the …
Number of citations: 29 www.sciencedirect.com
Y Li, A Silamkoti, G Kolavi, L Mou, S Gulati… - Bioorganic & medicinal …, 2012 - Elsevier
… Methyl 3-methyl-4-nitrobenzoate (23 g, 117.84 mmol) was dissolved in ethyl acetate (400 mL) and cond HCl (58 mL). Then the solution was cooled to 0 C and Zn powder (46.2 g, 707 …
Number of citations: 19 www.sciencedirect.com
BC Söderberg, JA Shriver - The Journal of Organic Chemistry, 1997 - ACS Publications
… A solution of methyl 3-methyl-4-nitrobenzoate 34 (3.92 g, 20.0 mmol), dibenzoyl peroxide (242 mg, 1.00 mmol), and N-bromosuccinimide (3.92 g, 22.0 mmol) in carbon tetrachloride (55 …
Number of citations: 175 pubs.acs.org
LC Yang, GX Zhang, NZ Zou… - Journal of heterocyclic …, 2003 - Wiley Online Library
A series of Losartan analogues 1‐12 with different functional groups were synthesized and characterized. In comparison with the previous reports, the synthetic procedures described in …
Number of citations: 7 onlinelibrary.wiley.com
A Yu - 2016 - rucore.libraries.rutgers.edu
… Methyl 3-methyl-4-nitrobenzoate (i1). To a solution of 3-methyl-4-nitrobenzoic acid (10 g, 55 mmol) in 100 mL methanol, concentrated H2SO4 (2 mL) was added dropwise and the …
Number of citations: 2 rucore.libraries.rutgers.edu

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